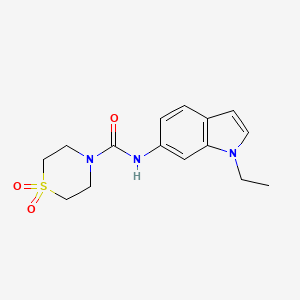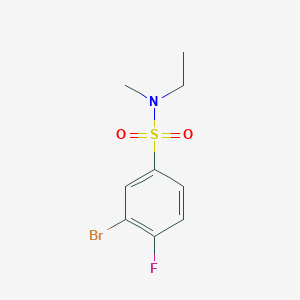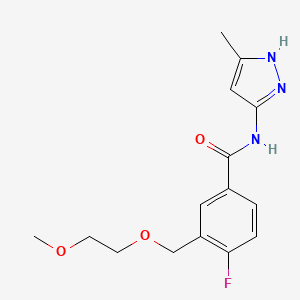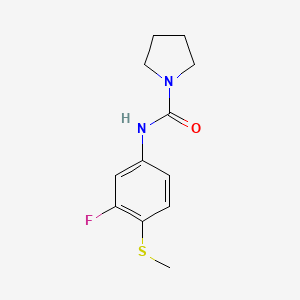
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as ET-743 or trabectedin, is a synthetic compound that was first isolated from the marine tunicate Ecteinascidia turbinata. Trabectedin has been approved by the US Food and Drug Administration (FDA) for the treatment of soft tissue sarcoma and ovarian cancer.
Mechanism of Action
Trabectedin binds to the minor groove of DNA and induces a conformational change that prevents the binding of transcription factors and RNA polymerase. This results in the inhibition of transcription and ultimately leads to cell death. Trabectedin also has immunomodulatory effects that enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
Trabectedin has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. Trabectedin also induces apoptosis and inhibits angiogenesis. In addition, it has been shown to modulate the immune response by increasing the expression of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Trabectedin has several advantages for lab experiments. It has a unique mechanism of action that makes it a promising anti-cancer drug. It has also been shown to have low toxicity and good tolerability in clinical trials. However, trabectedin is a complex molecule that requires a multi-step synthesis process, which can be challenging for researchers. In addition, its high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on trabectedin. One area of research is the development of new formulations of trabectedin that can improve its pharmacokinetics and enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to trabectedin. In addition, there is a need for more preclinical and clinical studies to investigate the potential of trabectedin for the treatment of other cancers. Finally, there is a need for more research on the mechanism of action of trabectedin and its interactions with other anti-cancer drugs.
Conclusion:
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription. Trabectedin has several advantages for lab experiments, but its complex synthesis process and high cost may limit its use. There are several future directions for research on trabectedin, including the development of new formulations, identification of biomarkers, and investigation of its potential for the treatment of other cancers.
Synthesis Methods
Trabectedin is a complex molecule that requires a multi-step synthesis process. The synthesis of trabectedin involves the reaction of 1-ethylindole-6-carboxaldehyde with thioacetic acid to form the corresponding thiazolidine. This intermediate is then reacted with isocyanate to form the thiazinane ring. The final step involves the reaction of the thiazinane with chloroformate to form the carbamate.
Scientific Research Applications
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has been approved for the treatment of soft tissue sarcoma and ovarian cancer, but it is also being investigated for the treatment of other cancers, such as lung cancer, breast cancer, and prostate cancer. Trabectedin has been shown to have a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription.
properties
IUPAC Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-17-6-5-12-3-4-13(11-14(12)17)16-15(19)18-7-9-22(20,21)10-8-18/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCPQCHVOJBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)



![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)


